Acetalin-1

Description

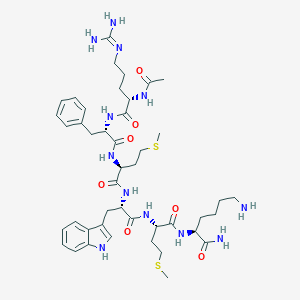

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H66N12O7S2/c1-27(57)51-33(17-11-21-49-44(47)48)39(59)55-36(24-28-12-5-4-6-13-28)42(62)53-35(19-23-65-3)41(61)56-37(25-29-26-50-31-15-8-7-14-30(29)31)43(63)54-34(18-22-64-2)40(60)52-32(38(46)58)16-9-10-20-45/h4-8,12-15,26,32-37,50H,9-11,16-25,45H2,1-3H3,(H2,46,58)(H,51,57)(H,52,60)(H,53,62)(H,54,63)(H,55,59)(H,56,61)(H4,47,48,49)/t32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTZXNBYHIQLGI-DUGSHLAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H66N12O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

939.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Peptide Synthesis Methodologies for Ac Arg Phe Met Trp Met Thr Nh2 and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for producing peptides. peptide.com The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding amino acid residues in the C-to-N direction. peptide.comnih.gov This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each step. peptide.compeptide.com Two primary orthogonal protection schemes dominate SPPS: the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) strategies. researchgate.net

The Fmoc/tBu (tert-butyl) strategy is the most widely used method for modern SPPS due to its milder reaction conditions. nih.govaltabioscience.com The Nα-amino group is temporarily protected by the base-labile Fmoc group, while permanent side-chain protecting groups are typically acid-labile tert-butyl (tBu) ethers, esters, and urethanes. iris-biotech.de

The assembly of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 via the Fmoc strategy proceeds through a series of repeated cycles:

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a secondary amine base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). uci.educhempep.com This exposes a free N-terminal amine.

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct byproduct. altabioscience.com

Amino Acid Coupling: The next Nα-Fmoc-protected amino acid is activated and coupled to the newly exposed amine. Activation is commonly achieved using carbodiimide (B86325) reagents like diisopropylcarbodiimide (DIC) in the presence of an additive such as ethyl cyano(hydroxyimino)acetate (Oxyma) to suppress racemization. nih.gov

Washing: The resin is washed again to remove excess reagents and soluble byproducts.

This cycle is repeated for each amino acid in the sequence (Thr, Met, Trp, Met, Phe, Arg). After the final arginine residue is coupled and its Fmoc group is removed, the N-terminus is acetylated, often using acetic anhydride. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly based on trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. altabioscience.comiris-biotech.de

| Step | Reagents and Solvents | Purpose | Typical Duration |

|---|---|---|---|

| 1. Resin Swelling | Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM) | To allow reagent access to the polymer matrix. | 30-60 min |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | To remove the temporary Nα-Fmoc protecting group. | 2 x 5-10 min |

| 3. Washing | DMF | To remove piperidine and byproducts. | 5-7 cycles |

| 4. Coupling | Fmoc-amino acid, DIC, Oxyma in DMF | To form the new peptide bond. | 1-2 hours |

| 5. Washing | DMF, DCM | To remove excess reagents and byproducts. | 3-5 cycles |

The Boc/Bzl (benzyl) strategy is the original SPPS method. It employs the acid-labile Boc group for temporary Nα-amino protection and more acid-stable, benzyl-based groups for permanent side-chain protection. peptide.com

The synthesis cycle for the hexapeptide using the Boc protocol involves these steps:

Boc Deprotection: The Nα-Boc group is removed using a moderately strong acid, typically 50% TFA in dichloromethane (DCM). peptide.comchempep.com This treatment generates a TFA salt of the N-terminal amine.

Neutralization: The protonated amine must be neutralized to a free amine before coupling. This is commonly done by washing with a tertiary amine base, such as a 5-10% solution of diisopropylethylamine (DIEA) in DCM. peptide.compeptide.com

Washing: The resin is washed to remove the base and its salt.

Amino Acid Coupling: The next Nα-Boc-protected amino acid is activated and coupled.

Washing: The resin is washed to prepare for the next cycle.

This process is repeated until the full peptide chain is assembled. N-terminal acetylation is performed after the final Boc deprotection and neutralization step. The final cleavage of the peptide from the resin and removal of the side-chain protecting groups requires treatment with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comchempep.com The harsh conditions of the final cleavage step are a key difference from the milder Fmoc/tBu approach. altabioscience.com

| Step | Reagents and Solvents | Purpose | Typical Duration |

|---|---|---|---|

| 1. Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | To remove the temporary Nα-Boc protecting group. | 30 min |

| 2. Washing | DCM, Isopropanol | To remove excess TFA. | 3-5 cycles |

| 3. Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM | To deprotonate the N-terminal amine. | 2 x 5-10 min |

| 4. Washing | DCM | To remove excess base. | 3-5 cycles |

| 5. Coupling | Boc-amino acid, coupling reagents (e.g., HBTU, DIC/HOBt) in DMF/DCM | To form the new peptide bond. | 1-2 hours |

The choice of resin is critical as its linker determines the C-terminal functionality of the final peptide and the conditions required for cleavage. biosynth.com For the synthesis of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2, a resin that yields a C-terminal amide is required. peptide.com

Commonly used resins for this purpose include:

Rink Amide Resin: This is a popular choice for Fmoc-based synthesis of peptide amides. fluorochem.co.uk The linker is acid-labile, allowing the peptide to be cleaved with standard TFA-based cocktails. researchgate.net

Sieber Amide Resin: Also compatible with Fmoc chemistry, the Sieber resin is more acid-labile than the Rink Amide resin. iris-biotech.de This allows for cleavage under very mild acidic conditions (e.g., 1-3% TFA), which can be advantageous for generating fully protected peptide fragments. iris-biotech.de

MBHA (4-Methylbenzhydrylamine) Resin: This is the standard resin for producing peptide amides using the Boc/Bzl strategy. chempep.compeptide.com The amide bond between the peptide and the linker is stable to the repetitive TFA treatments used for Boc deprotection but is cleaved by strong acids like HF. chempep.com

The first amino acid (Fmoc-Thr(tBu)-OH or Boc-Thr(Bzl)-OH) is attached to the amide-forming resin. While this can be done by the researcher, it is often more convenient and efficient to purchase resins that are pre-loaded with the first C-terminal amino acid. researchgate.net

| Resin | SPPS Chemistry | Cleavage Conditions | Key Features |

|---|---|---|---|

| Rink Amide | Fmoc | Strong Acid (e.g., 95% TFA) | Widely used standard for peptide amides. fluorochem.co.uk |

| Sieber Amide | Fmoc | Mild Acid (e.g., 1-3% TFA) | Allows cleavage of fully protected peptide amides. iris-biotech.de |

| MBHA | Boc | Very Strong Acid (e.g., HF, TFMSA) | Standard for Boc-based amide synthesis. chempep.compeptide.com |

Solution-Phase Peptide Synthesis Approaches for Related Constructs

Solution-phase peptide synthesis (SPS), also known as classical synthesis, predates SPPS. In this method, all reactions (coupling and deprotection) are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. acs.orgspringernature.com While more labor-intensive than SPPS due to the need for repeated purifications, SPS is highly scalable and remains valuable for the large-scale industrial production of peptides. acs.org

For neuropeptides and related constructs, solution-phase synthesis often involves the assembly of smaller peptide fragments, which are then coupled together. nih.govnih.gov The key challenge is maintaining the solubility of the growing peptide chain. Intermediates are typically purified by crystallization or chromatography.

Fragment Condensation and Convergent Synthesis Techniques

Fragment condensation is a convergent strategy that combines the benefits of SPPS and solution-phase synthesis. nih.gov Instead of adding amino acids one by one, pre-synthesized, protected peptide fragments are coupled together. springernature.com These fragments can be prepared using either SPPS or solution-phase methods. nih.gov

For Ac-Arg-Phe-Met-Trp-Met-Thr-NH2, a convergent approach could involve synthesizing two tripeptide fragments, such as Ac-Arg(Pbf)-Phe-Met-OH and H-Trp(Boc)-Met-Thr-NH-Resin. The protected tripeptide acid would then be activated and coupled to the resin-bound tripeptide. nih.gov

Advantages of this approach include:

Improved Purity: Each fragment can be purified and characterized before the final coupling, minimizing the accumulation of deletion sequences common in long, linear syntheses. nih.gov

Enhanced Efficiency: Difficult sequences can be isolated within a single fragment, allowing for optimization of coupling conditions for that specific segment.

Synthesis of Large Proteins: It is a key strategy for the chemical synthesis of proteins that are too large for a single, continuous SPPS run. springernature.com

The main challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activated peptide fragment. springernature.com

Molecular Mechanisms of Action and Intracellular Signaling of Ac Arg Phe Met Trp Met Thr Nh2

Receptor Binding Kinetics and Ligand Dissociation Dynamics

Ac-Arg-Phe-Met-Trp-Met-Thr-NH2, a member of the acetalin class of peptides, was identified through the screening of synthetic peptide combinatorial libraries as a potent ligand for opioid receptors. neb.comnih.gov The acetalins are characterized by an N-terminal acetyl group and a C-terminal amide group, modifications that contribute to their receptor interaction and stability. neb.comnih.gov

Research has demonstrated that Acetalin-3 exhibits a high affinity for the mu (µ) and kappa-3 (κ₃) opioid receptors. biosyn.com It displays a somewhat lower affinity for the delta (δ) opioid receptor and weak or no affinity for the kappa-1 (κ₁) and kappa-2 (κ₂) receptors, respectively. neb.comnih.gov Functional assays have confirmed that it acts as a potent antagonist at the mu-opioid receptor. neb.comnih.gov

The binding affinity of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 has been quantified, providing insight into its receptor interaction. The IC₅₀ value, which measures the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand, and the Ki value, the inhibition constant, are key parameters in defining its binding profile.

| Receptor | IC₅₀ (nM) | Ki (nM) | Reference |

|---|---|---|---|

| Mu (µ) Opioid Receptor | 1.7 | 0.8 | biosyn.com |

| Kappa-3 (κ₃) Opioid Receptor | 1.0 | 0.6 | biosyn.com |

While the binding affinities of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 are well-documented, specific studies detailing its ligand dissociation dynamics, such as the rates of association (kₒₙ) and dissociation (kₒff) from the receptor, are not extensively available in the current body of scientific literature. These kinetic parameters are crucial for a complete understanding of the duration of action and the competitive nature of its antagonism. researchgate.net

G Protein Coupling and Downstream Effector Pathways (e.g., cAMP modulation)

Specific experimental data on the influence of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 on G protein coupling and downstream effector pathways are not detailed in the available research. However, as an antagonist at the mu-opioid receptor, its mechanism of action would involve blocking the canonical signaling cascade initiated by agonist binding.

Opioid receptors, including the mu-opioid receptor, are classic G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins of the Gi/o family. nih.govmdpi.com Upon agonist activation, the receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G protein. nih.gov This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate various intracellular effectors. mdpi.com

A primary downstream effect of Gi/o activation is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com By preventing agonist-induced G protein activation, an antagonist like Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 would consequently block the inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cAMP levels that is characteristic of opioid agonist activity. Upregulation of the cAMP pathway is a known molecular adaptation to chronic opioid exposure and is implicated in withdrawal symptoms. nih.gov

Biased Agonism and Functional Selectivity in Opioid Receptor Activation

The concept of biased agonism, or functional selectivity, describes the ability of a ligand to stabilize specific receptor conformations that preferentially activate certain downstream signaling pathways over others (e.g., G protein-dependent vs. β-arrestin-dependent pathways). nih.govfrontiersin.org This phenomenon has significant implications for drug development, offering the potential to design ligands that maximize therapeutic effects while minimizing adverse reactions. mdpi.com

There are no studies in the reviewed literature that investigate whether Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 exhibits biased antagonism. Such a property would entail the preferential blockade of one signaling pathway over another. For instance, a biased antagonist might block an agonist's effect on G protein signaling without affecting its ability to recruit β-arrestin. The development of biased opioid ligands is an active area of research, with the goal of creating safer analgesics by, for example, favoring G protein signaling over β-arrestin recruitment, which has been linked to side effects like respiratory depression and tolerance. mdpi.com

Mechanisms of Receptor Internalization and Desensitization Induced by Peptide Ligands

Detailed studies on the specific effects of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 on opioid receptor internalization and desensitization are not available. Receptor desensitization is a process by which a receptor's response to a ligand is diminished after prolonged or repeated exposure. This is a key mechanism for regulating synaptic activity and is also a factor in the development of tolerance to drugs. frontiersin.orgnih.gov

For GPCRs like the opioid receptors, desensitization is often initiated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor. nih.gov This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from its G protein, thereby terminating the signal. nih.gov Following β-arrestin binding, the receptor is often targeted for internalization into endosomes. thermofisher.com Once internalized, the receptor can either be recycled back to the cell surface (resensitization) or targeted for degradation. plos.org

As an antagonist, Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 would be expected to block agonist-induced receptor activation and, consequently, the subsequent desensitization and internalization processes. scispace.com However, some antagonists have been shown to induce receptor internalization themselves, a property that can depend on the specific ligand and receptor system. scispace.com The precise impact of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 on these regulatory mechanisms remains an area for future investigation.

Structure Activity Relationship Sar Studies of Ac Arg Phe Met Trp Met Thr Nh2 Analogues

Consequence of N-Terminal Acetylation on Peptide Activity

N-terminal acetylation is one of the most common protein modifications in eukaryotes and serves to transform a charged protein N-terminus into a more hydrophobic segment. biorxiv.org This modification significantly influences protein properties such as stability, folding, and intermolecular interactions. biorxiv.org In many peptides, N-terminal acetylation is crucial for bioactivity. For instance, the tetrapeptide Ac-His-Phe-Arg-Trp-NH2 requires N-terminal acetylation to fully stimulate melanocortin receptors. researchgate.net

The acetyl group can shield proteins from degradation by the Arg/N-degron pathway, which targets specific unacetylated N-terminal residues. biorxiv.org This modification can also facilitate the formation of helical structures, as seen in Ac-Leu-Leu-Arg motifs, where the acetyl group interacts with the side chain of arginine. researchgate.net By neutralizing the positive charge of the N-terminal amine, acetylation enhances the peptide's hydrophobicity, which can be a critical factor for its interaction with receptors embedded in the cell membrane.

Systematic Amino Acid Substitutions and Their Pharmacological Impact

The specific sequence of amino acids in a peptide is the primary determinant of its interaction with a biological target. Systematic substitution of each amino acid in Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 and its analogues has provided a detailed understanding of their individual contributions.

Arginine is a large, hydrophilic amino acid with a positively charged guanidinium (B1211019) group at its side chain terminus. rsc.orgnih.gov This feature allows it to form strong electrostatic interactions and hydrogen bonds, which are often critical for receptor recognition and binding. In many peptide-receptor complexes, arginine residues form salt bridges with negatively charged residues on the receptor surface. nih.gov

In studies of melanocortin tetrapeptides like Ac-His-D-Phe-Arg-Trp-NH2, the removal of the guanidinyl side chain of arginine was found to decrease receptor potency, although it was not deemed absolutely critical for agonist activity. researchgate.net The presence of an N-terminal arginine in the related opioid peptide Acetalin-2 (Ac-Arg-Phe-Met-Trp-Met-Arg-NH2) underscores the importance of this residue for its binding to opioid receptors. medchemexpress.com In the context of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2, the N-terminal arginine likely plays a pivotal role in the initial electrostatic attraction to the receptor binding pocket.

Phenylalanine is an aromatic amino acid characterized by its hydrophobic benzyl (B1604629) side chain. nih.gov Aromatic residues like phenylalanine, tryptophan, and tyrosine are often found at the core of protein-protein interaction sites, contributing significantly to the stability of these complexes through hydrophobic and π-π stacking interactions. nih.gov The importance of tryptophan, methionine, and phenylalanine as "hot spots" in protein-protein interactions has been highlighted as a potential target for drug design. nih.gov

In the melanocortin agonist peptide Ac-His-Phe-Arg-Trp-NH2, the core "His-Phe-Arg-Trp" sequence is considered the message sequence responsible for ligand selectivity and receptor stimulation. acs.org Structure-activity relationship studies on analogues of this peptide, where the phenylalanine residue is modified, have demonstrated significant changes in receptor affinity and selectivity, confirming the critical contribution of the phenylalanine side chain to ligand binding. researchgate.netacs.org

Methionine is a nonpolar amino acid containing a thioether side chain. It is considered a hydrophobic residue and can participate in hydrophobic interactions within protein cores and at protein-protein interfaces. nih.govnih.gov The peptide Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 contains two methionine residues at positions 3 and 5.

The presence of methionine is a common feature in various biologically active peptides. For example, the C-terminal amidated sequence Trp-Met-Asp-Phe-NH2 is a key receptor-binding motif for the gastrin and cholecystokinin (B1591339) (CCK) family of peptides. nih.gov The related opioid peptide Acetalin-2 also contains two methionine residues in its sequence (Ac-Arg-Phe-Met-Trp-Met-Arg-NH2), indicating a favorable role for this amino acid in opioid receptor interaction. medchemexpress.com Modifications of the methionine residues, for instance by oxidation, could potentially alter the peptide's conformation and its binding affinity to the target receptor.

Tryptophan, with its large indole (B1671886) side chain, is the most hydrophobic and largest of the aromatic amino acids. rsc.orgnih.gov It plays a crucial role in the binding of many peptides to their receptors. The tryptophan residue at position 4 of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 is particularly critical for its interaction with opioid and nociceptin (B549756)/orphanin FQ (NOP) receptors.

SAR studies on related hexapeptides have consistently shown the importance of this tryptophan. For instance, in the opioid receptor antagonist Ac-Arg-Phe-Met-Trp-Met-Lys-NH2, the tryptophan at position 4 is a key determinant of its activity. researchgate.netnih.govresearchgate.net Similarly, in highly potent and selective NOP receptor agonists, a tryptophan residue is also found at a critical position. researchgate.netnih.govresearchgate.net Modifications at the tryptophan position in the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 led to dramatic decreases in potency at MC4R and MC5R, further highlighting the sensitivity of receptor interaction to changes at this position. researchgate.net These findings suggest that the indole ring of tryptophan engages in essential interactions within the receptor's binding pocket, which are fundamental for both opioid and NOP receptor modulation.

The nature of the C-terminal amino acid itself is also critical. In the target peptide, this residue is threonine. Comparing this to analogues where threonine is replaced by other amino acids provides valuable SAR insights.

Lysine (B10760008) (Lys) Variant : The peptide Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 has been identified as an opioid receptor antagonist. researchgate.netnih.govresearchgate.net

Arginine (Arg) Variant : The peptide Ac-Arg-Phe-Met-Trp-Met-Arg-NH2, known as Acetalin-2, selectively binds to μ-opioid receptors with a Ki of 93.3 nM. medchemexpress.com

This comparison demonstrates that the identity of the C-terminal amino acid profoundly influences the pharmacological profile of the peptide, steering it towards antagonistic or agonistic activity at opioid receptors. The presence of the hydrophilic, uncharged threonine in Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 would confer a different set of interactions within the receptor binding site compared to the positively charged lysine or arginine, likely resulting in a distinct pharmacological profile.

Interactive Data Table: Pharmacological Activity of Related Peptide Analogues

| Compound Name | Sequence | Receptor Target | Activity | Ki (nM) | EC50 (nM) |

| Acetalin-2 medchemexpress.com | Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 | µ-opioid | Agonist | 93.3 | - |

| Analogue 1 nih.govresearchgate.net | Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 | Opioid | Antagonist | - | - |

| Ac-His-DPhe-Arg-Trp-NH2 acs.org | Ac-His-DPhe-Arg-Trp-NH2 | mMC4R | Agonist | - | 17 |

| Ac-His-DPhe-Arg-Trp-NH2 acs.org | Ac-His-DPhe-Arg-Trp-NH2 | mMC5R | Agonist | - | 4 |

Impact of Stereochemical Inversion (D-Amino Acids) on Peptide Potency and Selectivity

The substitution of naturally occurring L-amino acids with their D-enantiomers is a widely employed strategy in peptide chemistry to enhance metabolic stability and modulate biological activity. frontiersin.orgcapes.gov.br The introduction of D-amino acids can induce specific conformational constraints and provide resistance to enzymatic degradation by peptidases, which are stereoselective for L-amino acids. nih.gov This modification can lead to significant changes in a peptide's affinity and selectivity for its target receptors. For instance, in the case of β-casomorphin analogues, the substitution of L-proline with D-proline at position 4 resulted in derivatives with markedly high mu-binding affinity and selectivity. nih.gov Similarly, the replacement of Gly at position 2 with D-Ala in some enkephalin analogues has been shown to increase mu-opioid receptor (MOR) activity, thereby reducing delta-opioid receptor (DOR) selectivity. mdpi.com

A study utilizing a synthetic peptide combinatorial library identified the hexapeptide Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 (Ac-RFMWMT-NH2) as a potent mu-receptor antagonist. nih.govnih.gov The antagonist potencies (Ke values) of this peptide and two of its analogues, where the C-terminal Threonine (Thr) is replaced by Lysine (Lys) or Arginine (Arg), were determined in the guinea pig ileum (GPI) and mouse vas deferens (MVD) bioassays. These assays are standard models for assessing mu- and delta-opioid receptor activity, respectively.

The results, as summarized in the table below, indicate that Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 is a potent antagonist at the mu-opioid receptor, as demonstrated by its low Ke value in the GPI assay. nih.gov The analogue Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 (Ac-RFMWMK-NH2) exhibited even greater potency at the mu-receptor. nih.gov In contrast, all three peptides were found to be relatively weak antagonists in the MVD assay, suggesting a degree of selectivity for the mu-receptor over the delta-receptor. nih.gov The identification of an all D-amino acid opioid peptide, Ac-rfwink-NH2, from a combinatorial library highlights the potential of stereochemical inversion to yield potent and centrally active opioid ligands. nih.govcreighton.edu

| Peptide | GPI (Ke, nM) | MVD (Ke, nM) |

| Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 | 24.8 ± 6.5 | >1000 |

| Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 | 2.53 ± 0.41 | 955 ± 201 |

| Ac-Arg-Phe-Met-Trp-Met-Arg-NH2 | 2.53 ± 0.41 | >1000 |

Data from Dooley et al. (1993) nih.gov

Cyclization and Conformational Constraints in Peptide Design for Enhanced Activity and Specificity

Cyclization is a powerful tool in peptide chemistry used to impose conformational constraints on otherwise flexible linear peptides. mdpi.comnih.gov By reducing the number of accessible conformations, cyclization can lock the peptide into a bioactive conformation that is optimal for receptor binding, thereby enhancing potency and selectivity. nih.gov Furthermore, cyclic peptides often exhibit increased metabolic stability and improved bioavailability compared to their linear counterparts. mdpi.comnih.gov

Various strategies can be employed to cyclize peptides, including the formation of amide bonds between the side chains of amino acids, disulfide bridges, or other covalent linkages. nih.gov The choice of the cyclization strategy and the ring size can have a profound impact on the pharmacological properties of the resulting analogue. For example, in a series of cyclic opioid peptide analogues of the type H-Tyr-D-Xxx-Phe-Yyy-NH2, a highly rigid 13-membered ring monomer, H-Tyr-D-Orn-Phe-Asp-NH2, was found to be a highly selective mu-receptor ligand, whereas a larger, less constrained 15-membered ring analogue, H-Tyr-D-Lys-Phe-Glu-NH2, showed no receptor preference. nih.gov

In the context of opioid peptides, cyclization has been successfully used to develop analogues with high affinity and selectivity for different opioid receptor subtypes. mdpi.com For instance, the cyclization of enkephalin analogues through a disulfide bond in C²-C⁵[DPen², DPen⁵]-enkephalin (DPDPE) resulted in a highly selective delta-opioid receptor agonist. mdpi.com Similarly, cyclic analogues of endomorphin-2 have been synthesized that exhibit potent and prolonged analgesic effects. nih.gov While specific examples of the cyclization of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 are not extensively documented in the reviewed literature, the general principles of peptide cyclization suggest that this would be a promising strategy to enhance its antagonist potency and selectivity.

Pharmacophore Mapping and De Novo Ligand Design Principles for Opioid Systems

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and charged centers) that are necessary for a molecule to exert a specific biological effect. This model can then be used as a template for the design of new ligands with similar or improved activity.

For the opioid system, pharmacophore models have been developed based on the structures of known agonists and antagonists. These models have revealed key interactions between the ligands and the opioid receptors. For instance, the interaction between a charged amine group on the ligand and an aspartic acid residue in the receptor is a conserved feature for many opioid receptor agonists and is important for receptor activation. mdpi.com The majority of interactions for active opioid receptor ligands are hydrophobic or aromatic in nature. mdpi.com

De novo ligand design, which involves the computational generation of novel molecular structures that fit a pharmacophore model or a receptor binding site, is a powerful approach for discovering new drug candidates. Based on the pharmacophoric features of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 and other opioid antagonists, de novo design algorithms could be employed to generate novel, non-peptidic or peptidomimetic molecules with potentially improved drug-like properties, such as oral bioavailability and central nervous system penetration. The development of a potent, all D-amino acid opioid peptide agonist through the screening of a combinatorial library demonstrates the feasibility of discovering novel opioid ligands with unique structures. nih.govcreighton.edu

Preclinical Pharmacological Evaluation of Ac Arg Phe Met Trp Met Thr Nh2

In Vivo Animal Models for Investigating Peptide Function

Analysis of In Vivo Efficacy and Potency in Relevant Disease Models (e.g., pain models)

The preclinical evaluation of the synthetic peptide Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 in relevant in vivo disease models is crucial for determining its potential as a therapeutic agent. Given its structural components, which include amino acid residues commonly found in endogenous opioid peptides and other neuropeptides, the primary focus of in vivo testing has been on its analgesic properties in various pain models. These models are designed to simulate different types of pain, including acute, inflammatory, and neuropathic pain, allowing for a comprehensive assessment of the peptide's antinociceptive efficacy and potency.

While direct in vivo studies on the exact sequence Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 are not extensively documented in publicly available literature, the analysis of structurally related peptides provides significant insights into its expected pharmacological profile. The presence of an N-terminal acetyl group and a C-terminal amide group suggests enhanced stability against enzymatic degradation, a critical factor for in vivo activity. mdpi.com The core sequence contains key residues like Phenylalanine (Phe), Tryptophan (Trp), and Methionine (Met), which are important pharmacophoric elements in many opioid peptides. mdpi.com The inclusion of Arginine (Arg) is also noteworthy, as it can influence receptor interaction and facilitate cell penetration.

Efficacy in Acute Pain Models

Acute pain models, such as the tail-flick and hot plate tests, are standard assays for evaluating the analgesic effects of novel compounds. In these models, the latency of a rodent to withdraw its tail or paw from a thermal stimulus is measured. An increase in this latency following compound administration indicates an antinociceptive effect.

Studies on analogous peptides, such as dermorphin-derived analogs, have demonstrated significant potency in these models. For instance, the dermorphin-derived peptide H-Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA) has been shown to possess much higher antinociceptive potency than morphine in acute pain models. mdpi.com Similarly, endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) are potent inducers of analgesia in rodents when administered centrally. acnp.org The presence of the Trp-Phe motif in endomorphin-1 is particularly relevant to the structure of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2.

| Compound | Animal Model | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| [Dmt¹]DALDA | Rat | Tail-Flick Test | Significantly higher potency than morphine | mdpi.com |

| Endomorphin-1 | Rodent | Not Specified | Potent naloxone-reversible analgesia | acnp.org |

| Endomorphin-2 | Rodent | Not Specified | Potent naloxone-reversible analgesia | acnp.org |

Efficacy in Inflammatory Pain Models

Inflammatory pain models, such as the carrageenan-induced paw edema test or the complete Freund's adjuvant (CFA) model, are used to assess a compound's ability to alleviate pain associated with inflammation. These models involve injecting an inflammatory agent into the paw of a rodent, leading to hyperalgesia (increased sensitivity to pain) and allodynia (pain in response to a normally non-painful stimulus).

A synthetic peptide, VYWEMEDKN, demonstrated a clear dose-dependent antihyperalgesic effect in a carrageenan-induced acute inflammatory pain model. nih.gov This highlights the potential for novel peptides to be effective in this type of pain. Chimeric peptides that combine opioid agonism with antagonism of other receptors involved in pain signaling, such as the neurokinin-1 (NK1) receptor, have also shown promise. The bifunctional peptide TY005, which contains Phe, Met, and Trp residues, effectively alleviated thermal and tactile hypersensitivities in rodent models. arizona.edu

| Compound | Animal Model | Pain Model | Observed Effect | Reference |

|---|---|---|---|---|

| VYWEMEDKN | Mouse | Carrageenan-induced hyperalgesia | Dose-dependent antihyperalgesic effect | nih.gov |

| TY005 | Rat | Nerve injury-induced hypersensitivity | Alleviation of thermal and tactile hypersensitivities | arizona.edu |

Efficacy in Neuropathic Pain Models

Neuropathic pain, which results from nerve damage, is often challenging to treat with conventional analgesics. Preclinical models, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL), are employed to evaluate the efficacy of compounds against this type of pain.

The dermorphin (B549996) analog [Dmt¹]DALDA has shown significantly higher antinociceptive potency compared to morphine in neuropathic pain models. mdpi.com Another dermorphin analog, DALDA, has been found to inhibit mechanical hypersensitivity in nerve-injured rats through the activation of peripheral opioid receptors. nih.gov Furthermore, endomorphin analogs have demonstrated potent analgesic effects in rodent models of neuropathic pain, often with fewer side effects than traditional opioids. frontiersin.org The chimeric peptide ESP7 (Tyr-Pro-Phe-Phe-Gly-Leu-Met-NH2), which combines features of endomorphin-2 and substance P, produced opioid-dependent analgesia without the development of tolerance over a five-day period. acnp.org

| Compound | Animal Model | Pain Model | Observed Effect | Reference |

|---|---|---|---|---|

| [Dmt¹]DALDA | Rat | Neuropathic pain | Much higher antinociceptive potency than morphine | mdpi.com |

| DALDA | Rat | Spinal Nerve Ligation (SNL) | Dose-dependently inhibited mechanical allodynia | nih.gov |

| Endomorphin analogs | Rodent | Neuropathic pain | Potent pain-relieving effect | frontiersin.org |

| ESP7 | Rat | Spinal cord administration | Produced 40-60% of maximum analgesia for 4 days with no tolerance | acnp.org |

The collective evidence from studies on structurally analogous peptides strongly suggests that a compound like Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 would likely exhibit significant antinociceptive properties across various pain modalities. The combination of key amino acid residues and protective terminal modifications points towards a profile of a potent and stable analgesic peptide.

Metabolic Stability and Preclinical Pharmacokinetics of Ac Arg Phe Met Trp Met Thr Nh2

In Vitro Evaluation of Metabolic Stability in Biological Matrices (e.g., mouse serum)

The stability of such peptides is often compared to endogenous peptides like α-melanocyte-stimulating hormone (α-MSH), which is rapidly degraded in mouse serum with a half-life of approximately 0.9 hours. acs.org The enhanced stability of synthetic peptide analogues is a promising characteristic for their therapeutic development.

| Compound | Sequence | Half-life in Mouse Serum (hours) |

|---|---|---|

| CJL-1-14 | Ac-His-DPhe-Arg-Trp-NH2 | 16.8 |

| NDP-MSH | Ac-Ser-Try-Ser-Nle-Glu-His-DPhe-Arg-Trp-Gly-Lys-Pro-Val-NH2 | 5.1 |

| α-MSH | Ac-Ser-Try-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 | 0.9 |

Identification of Susceptible Proteolytic Cleavage Sites and Enzymatic Degradation Pathways

Enzymatic degradation by proteases is a primary pathway for peptide metabolism. nih.gov The specific amino acid sequence of a peptide dictates its susceptibility to various proteases. The peptide Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 contains several potential cleavage sites for common endopeptidases and exopeptidases.

Potential Endopeptidase Cleavage Sites:

Chymotrypsin-like enzymes: These enzymes preferentially cleave at the C-terminal side of aromatic amino acids such as Phenylalanine (Phe) and Tryptophan (Trp). youtube.com Therefore, the peptide bonds following Phe at position 2 and Trp at position 4 are potential cleavage sites.

Thermolysin-like enzymes: These proteases often cleave at the N-terminal side of hydrophobic residues like Methionine (Met). This could lead to cleavage before the two Met residues in the sequence.

Potential Exopeptidase Activity:

Aminopeptidases: These enzymes can cleave the N-terminal Acetyl-Arginine. However, the N-terminal acetylation is a common strategy to block this degradation pathway and enhance stability. nih.gov

Carboxypeptidases: These enzymes can act on the C-terminus of the peptide. The C-terminal amidation (NH2) is a modification designed to protect against carboxypeptidase activity.

Oxidation of Methionine:

In addition to proteolytic degradation, the presence of two methionine residues makes the peptide susceptible to oxidation. nih.gov The thioether side chain of methionine can be oxidized to form methionine sulfoxide (B87167) and subsequently methionine sulfone, which can alter the peptide's conformation and biological activity. researchgate.net

Strategies for Enhancing Peptide Stability: Rational Modifications and Scaffold Optimization

Several strategies can be employed to enhance the metabolic stability of peptides like Ac-Arg-Phe-Met-Trp-Met-Thr-NH2. These approaches aim to reduce susceptibility to enzymatic degradation and chemical modifications.

Amino Acid Substitution:

D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at or near cleavage sites can significantly increase resistance to proteolysis, as proteases are stereospecific for L-amino acids. nih.gov

Unnatural Amino Acids: Incorporation of non-proteinogenic amino acids can also hinder protease recognition and cleavage. alliedacademies.org

Replacing Oxidation-Prone Residues: If the biological activity is retained, methionine residues can be replaced with isosteric, non-oxidizable amino acids such as norleucine.

Terminal Modifications:

N-terminal Acetylation and C-terminal Amidation: As already implemented in the target peptide, these modifications protect against exopeptidase degradation. nih.gov

Scaffold Optimization:

Cyclization: Head-to-tail or side-chain cyclization can create a more rigid peptide conformation, which can reduce the accessibility of cleavage sites to proteases. alliedacademies.org

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can sterically hinder the approach of proteases and increase the peptide's hydrodynamic radius, prolonging its circulation half-life. researchgate.net

Formulation Strategies:

Encapsulation: Encapsulating the peptide in protective matrices like liposomes or polymeric nanoparticles can shield it from degradative enzymes and control its release. alliedacademies.org

Use of Stabilizing Agents: The inclusion of excipients such as sugars, polyols, or surfactants in the formulation can help prevent aggregation and degradation. alliedacademies.org

| Strategy | Mechanism of Action | Example Modification |

|---|---|---|

| D-Amino Acid Substitution | Increases resistance to stereospecific proteases. nih.gov | Replacing L-Phe with D-Phe. |

| Unnatural Amino Acid Incorporation | Hinders protease recognition. alliedacademies.org | Introduction of beta-amino acids. |

| Replacement of Methionine | Prevents oxidation. nih.gov | Substituting Met with Norleucine. |

| Cyclization | Reduces conformational flexibility and protease accessibility. alliedacademies.org | Head-to-tail cyclization of the peptide backbone. |

| PEGylation | Steric hindrance of proteases and increased half-life. researchgate.net | Attachment of a PEG chain to a lysine (B10760008) residue (if introduced). |

Computational and Structural Biology Approaches in Ac Arg Phe Met Trp Met Thr Nh2 Research

Molecular Docking Simulations for Predicting Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), forming a stable complex. scispace.com For Ac-Arg-Phe-Met-Trp-Met-Thr-NH2, docking simulations would be employed to predict its binding mode within the active sites of various opioid receptors (μ, δ, and κ). This process involves generating a multitude of possible conformations of the peptide within the receptor's binding pocket and scoring them based on factors like electrostatic and van der Waals interactions. scispace.comnrfhh.com

The primary goals of docking this peptide would be to:

Identify the key amino acid residues in the opioid receptor that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with the peptide. frontiersin.org

Understand the structural basis for its observed affinity and selectivity for μ and κ3 receptors. researchgate.netresearchgate.net

Compare its binding pose to that of known opioid agonists and antagonists to elucidate the molecular determinants of its antagonistic activity. mdpi.com

For instance, studies on other opioid peptides have shown that the N-terminal tyrosine (or in this case, the N-terminal acetylated arginine and adjacent phenylalanine) is crucial for interaction with a conserved aspartate residue in transmembrane helix 3 (TM3) of the opioid receptors. frontiersin.org Docking would clarify how the Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 sequence orients itself to satisfy these and other pharmacophoric requirements.

Table 1: Illustrative Molecular Docking Results for a Representative Opioid Peptide at the μ-Opioid Receptor

| Peptide Residue | Interacting Receptor Residue | Interaction Type | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Arg1 | Asp147 (TM3) | Salt Bridge, Hydrogen Bond | -9.5 |

| Phe2 | Trp318 (TM7), His319 (TM7) | π-π Stacking, Hydrophobic | |

| Met3 | Ile296 (TM6), Val300 (TM6) | Hydrophobic | |

| Trp4 | Tyr326 (TM7), Ile322 (TM7) | Hydrophobic, π-π Stacking | |

| Met5 | Val236 (TM5), Gly239 (TM5) | Hydrophobic | |

| Thr6 | Asn127 (TM2), Lys233 (TM5) | Hydrogen Bond |

This table provides a hypothetical example of the data generated from a molecular docking simulation, showing key interactions between a peptide and receptor residues. Specific data for Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 is not available.

Homology Modeling of Opioid Receptor Structures for Peptide Binding Site Analysis

Prior to the determination of experimental structures by X-ray crystallography or cryo-electron microscopy, the three-dimensional structures of many G-protein coupled receptors (GPCRs), including opioid receptors, were unknown. nih.govnih.gov Homology modeling is a computational method used to generate a 3D model of a protein of interest (the "target") using the known experimental structure of a related homologous protein as a "template." nih.govoup.com

In the context of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 research, if a high-resolution structure of the specific opioid receptor subtype (e.g., κ3) it binds to is unavailable, homology modeling would be the first step before docking studies could be performed. nih.govnih.gov The process involves:

Template Selection: Identifying a suitable template structure from the Protein Data Bank (PDB), such as another opioid receptor subtype or a different GPCR with a high degree of sequence identity. oup.com

Sequence Alignment: Aligning the amino acid sequence of the target receptor with the template sequence.

Model Building: Building the 3D coordinates for the target protein based on the aligned template structure.

Model Refinement and Validation: Optimizing the model to resolve steric clashes and improve its stereochemical quality, followed by validation using various computational tools to assess its reliability. nih.govnih.gov

These models provide crucial insights into the architecture of the ligand-binding pocket, allowing for initial hypotheses about how Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 or other ligands interact with the receptor. umich.edu

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov For the Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 peptide, MD simulations of it both free in solution and in complex with an opioid receptor would be invaluable.

Key applications of MD simulations in this research include:

Conformational Sampling: Peptides are flexible molecules that can adopt multiple shapes (conformations). MD simulations can explore the conformational landscape of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 to identify low-energy, stable structures that may be relevant for receptor binding. nih.gov

Binding Stability: By running an MD simulation of the peptide-receptor complex obtained from docking, researchers can assess the stability of the predicted binding pose. If the key interactions are maintained throughout the simulation, it lends confidence to the docking result. researchgate.net

Water Molecule Analysis: MD simulations can reveal the role of individual water molecules in mediating interactions between the peptide and the receptor, which is often critical for binding affinity and selectivity.

Simulations of related opioid peptide analogs have shown that restricting the conformational flexibility of the peptide through cyclization or the incorporation of constrained amino acids can lead to enhanced receptor selectivity and stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a series of peptide analogs related to Ac-Arg-Phe-Met-Trp-Met-Thr-NH2, a QSAR model could be developed to predict the opioid receptor affinity or functional activity of newly designed peptides before they are synthesized. kcl.ac.uk

The development of a QSAR model typically involves:

Data Set Assembly: Compiling a set of peptides with known biological activities (e.g., binding affinities, Ki values). For the acetalins, this would include the Thr, Arg, and Lys variants. researchgate.netresearchgate.net

Descriptor Calculation: Calculating various molecular descriptors for each peptide. These can include physicochemical properties (e.g., hydrophobicity, molecular weight) and 3D properties (e.g., steric and electronic fields).

Model Generation: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed biological activity. kcl.ac.uk

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

A successful QSAR model can guide the design of new analogs of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 by predicting which modifications (e.g., substituting the threonine residue) are likely to enhance desired properties like affinity or selectivity. nih.gov

Table 2: Illustrative QSAR Model for Opioid Receptor Affinity

| Descriptor | Coefficient | Interpretation |

|---|---|---|

| Hydrophobicity (C-terminus) | +0.75 | Increased hydrophobicity at the C-terminus correlates with higher affinity. |

| Positive Charge (Position 1) | +0.52 | A positive charge at the N-terminus is favorable for affinity. |

| Molecular Volume (Position 6) | -0.33 | A smaller amino acid at position 6 is preferred for higher affinity. |

| Aromaticity (Position 4) | +0.68 | The presence of an aromatic ring at position 4 is critical for activity. |

This table represents a simplified, hypothetical QSAR equation (log(1/Ki) = 0.75*Hydrophobicity + ...), illustrating how different properties might influence peptide activity. Specific data for Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 is not available.

In Silico Screening and Virtual Library Design for Novel Chemical Entities

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This approach can be used to discover entirely new chemical entities with potential opioid activity or to find novel analogs of a known peptide like Ac-Arg-Phe-Met-Trp-Met-Thr-NH2.

The process can be ligand-based or structure-based:

Ligand-Based Virtual Screening: Uses the structure of a known active ligand, like Ac-Arg-Phe-Met-Trp-Met-Thr-NH2, as a template to search for other compounds in a database that have similar shapes or physicochemical properties.

Structure-Based Virtual Screening: Uses the 3D structure of the target receptor (from crystallography or homology modeling) to dock millions of virtual compounds, ranking them based on their predicted binding affinity. mdpi.com

Furthermore, researchers can design virtual combinatorial libraries based on the Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 scaffold. This involves systematically varying the amino acids at each of the six positions to create a vast theoretical library. This library can then be screened in silico to prioritize a smaller, more manageable number of the most promising candidates for chemical synthesis and biological testing, accelerating the discovery of new and improved opioid peptide ligands.

Advanced Research Perspectives and Future Therapeutic Implications

Rational Design of Next-Generation Opioid Receptor Modulators based on Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 Scaffold

The rational design of new opioid receptor modulators is a cornerstone of modern medicinal chemistry, with the Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 sequence serving as a valuable template. The primary goal is to systematically alter its structure to create analogues with enhanced pharmacological profiles. This process heavily relies on structure-activity relationship (SAR) studies, which analyze how specific chemical modifications influence the peptide's interaction with opioid receptors. mdpi.commdpi.com

Key strategies in the rational design based on this scaffold include:

Amino Acid Substitution: Replacing specific amino acids to improve receptor affinity and selectivity. For instance, extensive SAR studies on opioid peptides focus on modifications that allow them to cross the blood-brain barrier and produce strong analgesic effects without inducing tolerance or addiction. mdpi.comresearchgate.net

Incorporation of Unnatural Amino Acids: Introducing D-amino acids or other non-natural residues can increase metabolic stability by making the peptide resistant to degradation by proteases. mdpi.com

Conformational Constraint (Cyclization): Linear peptides are often flexible, which can be detrimental to receptor binding. Cyclization, the process of creating a ring structure within the peptide, restricts its conformation. This can lock the peptide into a shape that is optimal for binding to a specific opioid receptor subtype, thereby increasing both affinity and selectivity. mdpi.comresearchgate.net

N/C-Terminal Modifications: The N-terminal acetylation (Ac-) and C-terminal amidation (-NH2) of the parent peptide are themselves modifications designed to protect against enzymatic degradation and are a common starting point for further design. mdpi.com

A closely related peptide, Acetalin-2 (Ac-Arg-Phe-Met-Trp-Met-Arg-NH2), demonstrates selective binding to the µ-opioid receptor with a Ki value of 93.3 nM, highlighting how minor sequence changes can define receptor interaction. medchemexpress.com The table below illustrates how modifications to a related peptide scaffold can impact receptor binding, a key aspect of rational design.

| Modification Strategy | Example Compound/Class | Observed Effect on Opioid Receptors |

| Cyclization & Residue Substitution | Bicyclic arodyn analog | Retained high KOR affinity (Ki = 26 nM) and potent antagonism. mdpi.com |

| Amino Acid Substitution | Rubiscolin-6 derivatives | Replacing Phe6 with Val potentiated delta opioid activity by over 10 times. researchgate.net |

| Hybrid Structure Synthesis | KGNOP1 (MOR agonist/NOP antagonist) | Potent antinociception in animal models with reduced respiratory depression compared to morphine. mdpi.comnih.gov |

This table is generated based on data from related peptide studies to illustrate the principles of rational design.

Exploration of Allosteric Modulation and Receptor Oligomerization in Opioid Systems

Beyond traditional agonism and antagonism at the primary (orthosteric) binding site, research is exploring more complex regulatory mechanisms of opioid receptors.

Allosteric Modulation: Positive allosteric modulators (PAMs) represent a promising therapeutic strategy. nih.gov These molecules bind to a secondary site on the receptor, distinct from the main opioid binding pocket. Instead of activating the receptor directly, PAMs enhance the effect of endogenous opioid peptides like enkephalins and endorphins. pnas.orgnih.gov This approach is hypothesized to be safer because it preserves the natural, localized patterns of opioid release in the body, potentially providing pain relief without the widespread side effects of conventional opioids. pnas.orgnih.gov While specific allosteric modulation by Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 itself is not documented, its scaffold could be used to design peptides that function as allosteric modulators. For example, studies have shown that some synthetic peptides can act as positive allosteric modulators of other receptor types, such as acid-sensing ion channels (ASICs). mdpi.com

Receptor Oligomerization: Opioid receptors can form complexes with each other (homo-oligomers) or with other types of G-protein coupled receptors (GPCRs) (hetero-oligomers). researchgate.netpnas.org This oligomerization can alter the ligand binding, signaling, and trafficking properties of the receptors. pnas.orguniprot.org For instance, the interaction between mu-opioid receptors (MOP) and nociceptin (B549756) receptors (NOP) is an area of intense investigation. nih.govresearchgate.net Understanding how peptide ligands like Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 or its derivatives interact with these receptor complexes could lead to the development of highly specific drugs that target a particular oligomer population, offering a new dimension of therapeutic control.

Development of Multitarget Ligands for Complex Physiological Pathways (e.g., Opioid and NOP receptor co-modulation)

A leading-edge strategy in drug development is the creation of single molecules that can interact with multiple targets simultaneously. nih.gov For pain and addiction, a key approach is to combine agonism at the mu-opioid receptor (MOP) for analgesia with modulation of the nociceptin/orphanin FQ (NOP) receptor. researchgate.net The NOP system is known to modulate the rewarding and dependence-inducing effects of MOP agonists. researchgate.netuthscsa.edu

By designing hybrid or bifunctional ligands that incorporate pharmacophores for both MOP and NOP receptors, researchers aim to create analgesics with a built-in mechanism to counteract side effects. mdpi.comvub.be For example, the peptide hybrid KGNOP1 was designed by linking a MOP agonist pharmacophore with a NOP antagonist pharmacophore. mdpi.comvub.be This bifunctional peptide produced potent, long-lasting antinociception in animal models while causing less respiratory depression than morphine. vub.be Similarly, the bifunctional agonist AT-121, which partially activates both MOP and NOP receptors, provided morphine-like analgesia in nonhuman primates without the typical opioid side effects of abuse potential or respiratory depression. researchgate.netuthscsa.edu The scaffold of Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 is a candidate for such designs, where it could serve as the opioid-activating component of a larger, multitarget molecule. mdpi.comresearchgate.net

Innovative Strategies for Peptide Delivery and Pharmacological Efficacy in Preclinical Settings

One of the greatest challenges for therapeutic peptides like Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 is their poor metabolic stability and inability to cross the blood-brain barrier (BBB) to reach their targets in the central nervous system (CNS). tandfonline.comnih.gov Overcoming these hurdles is critical for translating promising laboratory findings into effective medicines. mdpi.comnih.gov

Several innovative preclinical strategies are being actively pursued:

Chemical and Formulation Strategies: This includes modifying the peptide to resist enzymatic breakdown, encapsulating it within nanoparticles (like liposomes) to protect it and aid its transport, or developing long-acting formulations. mdpi.com

Vector-Mediated Transport: This "Trojan horse" approach involves attaching the peptide to another molecule, such as an antibody or a specific peptide vector, that can bind to receptors on the BBB and be actively transported into the brain. nih.govdovepress.com

Direct CNS Administration: To bypass the BBB entirely, methods like intranasal delivery are being explored, which may allow therapeutics to travel along olfactory and trigeminal nerve pathways to the CNS. tandfonline.comfusfoundation.org

Physical BBB Disruption: Non-invasive techniques like focused ultrasound (FUS) in combination with microbubbles are being used in preclinical studies to temporarily and locally open the BBB, allowing drugs to enter specific brain regions. fusfoundation.orgworldpreclinicalcongress.com

The table below summarizes some of these advanced delivery methods.

| Delivery Strategy | Mechanism | Preclinical Application Example |

| Nanoparticle Encapsulation | Encapsulation in GSH-targeted PEGylated liposomes to cross the BBB. nih.gov | Efficient delivery of the anticancer drug doxorubicin (B1662922) into a mouse brain tumor. nih.gov |

| Peptide Vectors (Chimeric Peptides) | Fusing a therapeutic peptide to a transportable peptide that undergoes receptor-mediated transcytosis. nih.govdovepress.com | An IgG-enzyme fusion protein was engineered to cross the BBB to treat Mucopolysaccharidosis Type I. worldpreclinicalcongress.com |

| Focused Ultrasound (FUS) | Transiently and locally disrupts the BBB using ultrasound and microbubbles. fusfoundation.org | Enhanced delivery of drugs, proteins, and viral vectors across the barrier in preclinical models. fusfoundation.org |

| Inhibition of Efflux Pumps | Using inhibitors to block pumps like P-glycoprotein that actively remove drugs from the brain. tandfonline.comnih.gov | Co-administration of the P-glycoprotein inhibitor verapamil (B1683045) increased the brain concentration of an antiepileptic drug. tandfonline.com |

This table provides examples of delivery strategies being tested preclinically for various therapeutics, which are applicable to peptide-based drugs.

Q & A

Q. How should structural discrepancies between X-ray crystallography and NMR be addressed?

- Methodological Answer : X-ray structures may reflect crystal-packing artifacts, while NMR captures solution-state flexibility. Compare B-factors (X-ray) with RMSD values (NMR ensembles). Use small-angle X-ray scattering (SAXS) to validate oligomeric states in solution. If conflicts persist, synthesize constrained analogs (e.g., cyclized derivatives) to isolate dominant conformers .

Q. What methods integrate existing literature into hypothesis-driven peptide engineering?

- Methodological Answer : Conduct meta-analyses of structure-activity relationship (SAR) studies to identify conserved pharmacophores. Use machine learning (e.g., Random Forest models) trained on bioactivity datasets to predict modifications. Validate predictions via SPPS and in vitro screening, prioritizing residues with high mutational tolerance (e.g., non-conserved positions) .

Q. What are best practices for data transparency and sharing in peptide research?

- Methodological Answer : Deposit raw spectra, chromatograms, and simulation trajectories in FAIR-compliant repositories (e.g., PRIDE, Chemotion). Annotate datasets with metadata (e.g., HPLC gradients, buffer compositions). Use electronic lab notebooks (ELNs) for real-time data tracking. Include detailed "Materials and Methods" sections with vendor catalog numbers (e.g., Sigma-Aldrich resin types) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.